molecular formula C12H16O3 B1272910 2-Butoxy-3-methoxybenzaldehyde CAS No. 65712-73-4

2-Butoxy-3-methoxybenzaldehyde

Cat. No. B1272910
CAS RN: 65712-73-4
M. Wt: 208.25 g/mol
InChI Key: KFSWONZYRSVJJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted benzaldehydes can involve multiple steps and different reagents. For example, the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde uses an HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% for a four-step process from 2-tert-butyl-p-cresol . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol involves an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, with an overall yield of 82.26% . These methods could potentially be adapted for the synthesis of 2-Butoxy-3-methoxybenzaldehyde by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques such as FT-IR, UV-Vis, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal system . These techniques could be employed to analyze the molecular structure of 2-Butoxy-3-methoxybenzaldehyde once synthesized.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be quite diverse. For example, the electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol leads to methoxylation and dimerization reactions . The specific chemical reactions that 2-Butoxy-3-methoxybenzaldehyde would undergo could be studied using similar electrochemical methods to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the spectroscopic studies provide information on the electronic and structural aspects of the molecules . The solubility, melting point, boiling point, and reactivity of 2-Butoxy-3-methoxybenzaldehyde would need to be determined experimentally, but insights can be gained from the properties of similar compounds discussed in the papers.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : 2-Butoxy-3-methoxybenzaldehyde is synthesized through a sequence of chemical reactions. An example is the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol using O-alkylation and Vilsmeier-Hack(V-H) reactions, achieving an 82.26% yield under optimized conditions (Lu Yong-zhong, 2011).
  • Catalysis and Oxidation : Schiff base copper(II) complexes, synthesized using 2-hydroxy-3-methoxybenzaldehyde, serve as efficient catalysts for the selective oxidation of alcohols under solvent-free conditions (S. Hazra et al., 2015).
  • Crystallography : The structural analysis of methoxybenzaldehyde oxime derivatives, including those related to 2-butoxy-3-methoxybenzaldehyde, reveals diverse hydrogen-bonding patterns in crystal structures (L. Gomes et al., 2018).

Medicinal and Biological Properties

  • Antimicrobial and Antiaflatoxigenic Properties : 2-Hydroxy-4-methoxybenzaldehyde (HMBA), a related compound, demonstrates strong antimicrobial effects and potential in controlling aflatoxin production, a significant aspect in food safety (Nanishankar V. Harohally et al., 2017).

Materials Science and Polymer Chemistry

  • Electrosynthesis : The compound is involved in the indirect electrochemical oxidation process, exemplified by the production of p-methoxybenzaldehyde from p-methoxytoluene, demonstrating high efficiency and selectivity (G. Kreysa, H. Medin, 1986).
  • Enzymatic Polymerization : Enzymatic polymerization of 2-hydroxy-3-methoxybenzaldehyde reveals self-organizing behaviors, forming complex spatial structures, which is important in the study of polymers (A. P. Karmanov, Yu. B. Monakov, 1994).

Fragrance and Flavor Industry

  • Flavor and Fragrance Components : Methoxybenzaldehydes, like 2-butoxy-3-methoxybenzaldehyde, are significant in the flavor and fragrance industry due to their aromatic properties, and are extensively used in food and cosmetics (A. Kundu, A. Mitra, 2016).

Environmental and Analytical Chemistry

  • Analysis of Natural Compounds : Gas chromatographic methods are developed to determine compounds like 2-hydroxy-4-methoxybenzaldehyde in plant roots, indicating the relevance of such compounds in natural product analysis (S. Nagarajan, L. Rao, 2003).

properties

IUPAC Name

2-butoxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWONZYRSVJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388046
Record name 2-butoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-3-methoxybenzaldehyde

CAS RN

65712-73-4
Record name 2-butoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Ibraheem, C Chaar, E Camiade, V Hervé… - Journal of Molecular …, 2022 - Elsevier
The history of antibacterial discovery has revealed that natural products, especially secondary metabolites, represent privileged chemical matters for the antibacterial discovery. Among …
Number of citations: 4 www.sciencedirect.com

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